physicochemical properties of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
physicochemical properties of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Introduction: A Scaffold of Medicinal Significance
The 1,3-dihydro-2H-indol-2-one, commonly known as the oxindole or indolinone scaffold, is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1] The strategic functionalization of this core is a pivotal aspect of modern drug discovery. This guide focuses on a specific derivative, 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one , a molecule designed to leverage the unique electronic and steric properties of its substituents.
The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy to enhance the drug-like properties of a molecule.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, cell membrane permeability, and binding affinity to biological targets.[2][3] Paired with the electron-donating methoxy (-OCH₃) group, this substitution pattern creates a unique electronic environment on the aromatic ring, influencing the molecule's overall physicochemical profile.
This technical guide provides a comprehensive analysis of the core . It is intended for researchers, scientists, and drug development professionals, offering not only a summary of predicted properties but also detailed, field-proven experimental protocols for their empirical determination. The narrative emphasizes the causal relationships between these properties and their implications for drug discovery and development.
Molecular Profile and Structural Attributes
The foundational step in characterizing any compound is to establish its precise molecular identity. The structural attributes define the framework from which all physicochemical properties emerge.
Caption: Chemical structure of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one.
Table 1: Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | IUPAC Nomenclature |
| CAS Number | 1423554-79-1 | (Predicted/Assigned) |
| Molecular Formula | C₁₀H₈F₃NO₂ | Calculated |
| Molecular Weight | 231.17 g/mol | Calculated |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)NC2)C(F)(F)F | - |
Core Physicochemical Properties: A Quantitative Overview
The interplay of a molecule's physicochemical properties governs its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a cornerstone of drug development.[4] The following table summarizes key predicted and expected properties for this compound.
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Expected Value | Significance in Drug Development |
|---|---|---|
| logP (octanol/water) | ~2.5 - 3.0 | Indicates high lipophilicity, influencing membrane permeability and potential for non-specific binding. The related compound 5-Methoxy-6-(trifluoromethyl)-1H-indole has a calculated XLogP3 of 2.9.[5] |
| Aqueous Solubility | Low | High lipophilicity often correlates with low aqueous solubility, presenting challenges for formulation and oral bioavailability.[4] |
| pKa (acidic) | ~9.5 - 10.5 | The N-H proton of the lactam is weakly acidic. This value is critical for predicting ionization state in physiological environments, which affects solubility and receptor interaction.[6] |
| Polar Surface Area (PSA) | ~49.3 Ų | A moderate PSA suggests good potential for oral bioavailability and cell permeability. |
| Melting Point | >150 °C (estimated) | High melting points are typical for crystalline solids with strong intermolecular interactions; relevant for formulation and stability. The related 5-methoxy-2-oxindole melts at 112-115 °C.[7] The CF₃ group likely increases this. |
| Hydrogen Bond Donors | 1 (N-H) | Influences solubility and potential for target binding. |
| Hydrogen Bond Acceptors | 2 (C=O, O-CH₃) | Affects solubility and interactions with biological macromolecules. |
Experimental Determination of Physicochemical Properties
Theoretical predictions provide a valuable starting point, but empirical data is the gold standard in drug development. The following section outlines the rationale and step-by-step protocols for determining the critical physicochemical properties of this molecule.
Caption: Workflow for the physicochemical characterization of a novel chemical entity.
Lipophilicity: The Octanol-Water Partition Coefficient (logP)
Causality: Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. The logP value quantifies the partitioning of a neutral compound between a nonpolar (n-octanol) and a polar (aqueous) phase.[8] n-Octanol is chosen as the standard because its properties—being non-miscible with water and having both a polar hydroxyl group and a nonpolar alkyl chain—provide a reasonable mimic of the amphipathic nature of cell membranes.[8]
Experimental Protocol (Shake-Flask Method; OECD Guideline 107):
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Preparation: Prepare a saturated solution of n-octanol with water and a corresponding solution of water with n-octanol to ensure thermodynamic equilibrium.
-
Stock Solution: Accurately weigh the test compound and dissolve it in n-octanol to create a stock solution of known concentration.
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Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with the water-saturated n-octanol and an equal volume of the n-octanol-saturated water.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to allow equilibrium to be reached (typically 24 hours). Avoid vigorous shaking that could lead to emulsion formation.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate logP using the formula: logP = log₁₀([Compound]octanol / [Compound]aqueous).
Aqueous Solubility
Causality: A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of low oral bioavailability and can create significant challenges for developing intravenous formulations.[4] This property is heavily influenced by the molecule's crystal lattice energy and its interactions with water.
Experimental Protocol (Thermodynamic Shake-Flask Method):
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure that equilibrium is achieved between the solid and dissolved states.
-
Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
-
Reporting: Express the solubility in units such as mg/mL or µM.
Ionization Constant (pKa)
Causality: The pKa value defines the pH at which a compound exists as 50% ionized and 50% neutral. Since the ionization state dramatically affects a molecule's solubility, permeability, and ability to bind to its target, knowing the pKa is essential for predicting its behavior in different parts of the body (e.g., stomach pH ~2, intestine pH ~6.5, blood pH ~7.4).[6] For 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one, the primary ionizable proton is on the lactam nitrogen, which is weakly acidic.
Experimental Protocol (Potentiometric Titration):
-
Solution Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to achieve a known concentration.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Add precise, small aliquots of a standardized strong base (e.g., 0.1 M KOH) to the solution. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Specialized software is used to calculate the pKa from the titration data.
Spectroscopic Characterization
Causality: Spectroscopic analysis provides unambiguous confirmation of the chemical structure and purity of the synthesized compound, which is a non-negotiable prerequisite for any further study.[9]
Protocols:
-
Nuclear Magnetic Resonance (NMR): Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Expected signals would include singlets for the methoxy protons (~3.9 ppm) and the methylene (CH₂) protons (~3.6 ppm), distinct aromatic protons, and a broad singlet for the N-H proton.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon (~175 ppm), the CF₃ carbon (a quartet due to C-F coupling), and all other unique carbon atoms in the structure.
-
¹⁹F NMR: Will show a singlet corresponding to the CF₃ group.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze a small amount of the solid sample (e.g., using an ATR accessory). Key expected peaks include a C=O stretch for the lactam (~1710 cm⁻¹), an N-H stretch (~3200 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C-H and C=C vibrations.[9]
-
Mass Spectrometry (MS): Introduce the sample into the mass spectrometer (e.g., via electrospray ionization). The resulting spectrum should show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (231.17 g/mol ).[10]
Conclusion
5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one is a molecule designed with clear medicinal chemistry principles in mind. Its physicochemical profile is dominated by the high lipophilicity imparted by the trifluoromethyl group, which suggests excellent membrane permeability but also points to potential challenges with aqueous solubility. The moderate polar surface area and the presence of hydrogen bond donors and acceptors provide a balance that is often favorable for drug-target interactions.
The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties. A thorough understanding and characterization of the physicochemical profile are indispensable first steps in the long and complex journey of drug development, enabling informed decisions regarding formulation, dosing, and the prediction of in vivo performance.
References
- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. (n.d.).
- 5-methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole. (n.d.).
- 5-Methoxy-6-(trifluoromethyl)-1H-indole | C10H8F3NO | CID 10822552 - PubChem. (n.d.).
- Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry. (2023, February 3).
- Soylu-Eter, E., et al. (2023, September 19). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Semantic Scholar.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (2024, December 6).
- Physicochemical Properties - Pacific BioLabs. (n.d.).
- Soylu-Eter, E., et al. (2023, October). (PDF) 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity.
- Finlay, H. J., et al. (2012, April 12). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. PubMed.
- Chem. Pharm. Bull. 51(2) 191ム193 (2003) - Chemical & Pharmaceutical Bulletin. (n.d.).
- Supporting Information. (n.d.).
- 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed. (2011, November 15).
- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles - ChemRxiv. (n.d.).
- 5-Methoxy-1,3-dihydro-2H-indol-2-one - ChemBK. (2024, April 9).
- A-Technical-Guide-to-the-Biological-Activities- of-Trifluoromethyl-containing-Phenols - Benchchem. (n.d.).
- Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - Beilstein Journals. (2024, January 19).
Sources
- 1. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. 5-Methoxy-6-(trifluoromethyl)-1H-indole | C10H8F3NO | CID 10822552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. chembk.com [chembk.com]
- 8. books.rsc.org [books.rsc.org]
- 9. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
